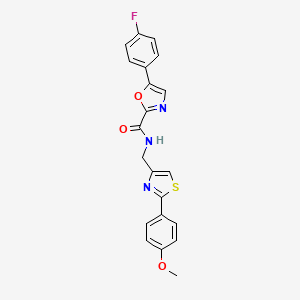

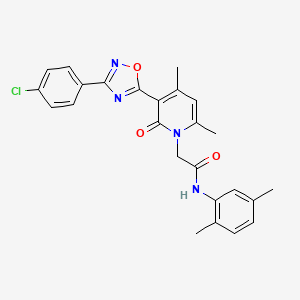

![molecular formula C8H12N2S B2689324 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine CAS No. 803732-49-2](/img/structure/B2689324.png)

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .Molecular Structure Analysis

The molecular structure of 4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has been analyzed using computer-aided techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against bacterial DNA gyrase B (GyrB), a type of enzyme . The compound’s interactions with the enzyme have been analyzed using theoretical techniques .Scientific Research Applications

Catalysis and CO2 Fixation

One significant application involves the use of thiazolium carbene-based catalysts derived from vitamin B1 in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This approach is notable for its sustainability and efficiency, operating under ambient conditions and using polymethylhydrosiloxane (PMHS) as a reducing agent (Das et al., 2016).

Crystal Engineering and Supramolecular Chemistry

Research into the cocrystallization of 4-methylbenzo[d]thiazol-2-amine with various organic acids has yielded crystalline adducts with unique structural and supramolecular characteristics. These studies provide insights into charge-assisted and neutral hydrogen bonding, contributing to our understanding of crystal packing and the stabilization of framework structures (Zhang et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) .

Mode of Action

It’s suggested that similar compounds act as inhibitors of bacterial dna gyrase b (gyrb), which is an essential enzyme in dna replication .

Biochemical Pathways

Thiazole derivatives, a class of compounds to which 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine belongs, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

The compound has a predicted boiling point of 3157±110 °C and a predicted density of 1191±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar compounds have been reported to exhibit growth inhibitory effects against certain cancer cell lines .

Action Environment

The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .

properties

IUPAC Name |

4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLHFBTXUZMMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

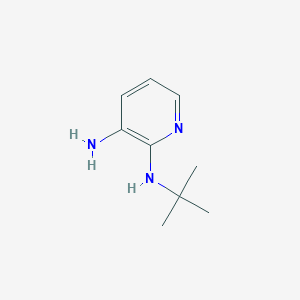

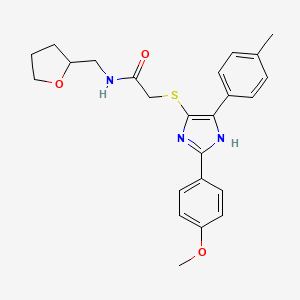

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)

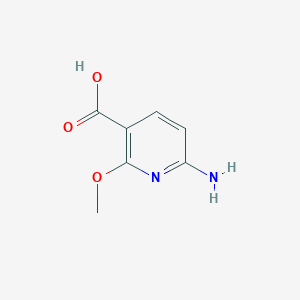

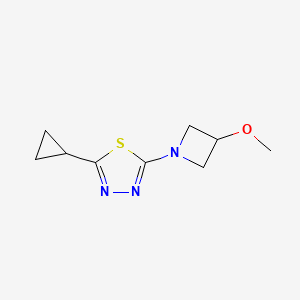

![N-benzyl-N-butyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689245.png)

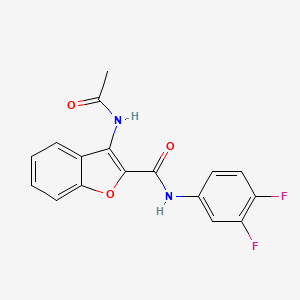

![(2Z)-6-hexyl-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689249.png)

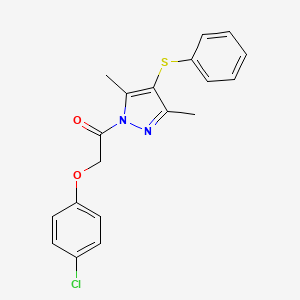

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)

![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)

![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)